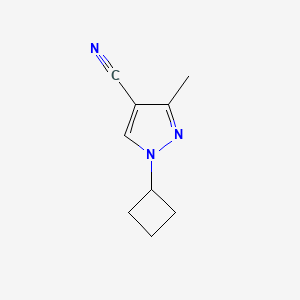

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile

CAS No.:

Cat. No.: VC17791776

Molecular Formula: C9H11N3

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11N3 |

|---|---|

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | 1-cyclobutyl-3-methylpyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C9H11N3/c1-7-8(5-10)6-12(11-7)9-3-2-4-9/h6,9H,2-4H2,1H3 |

| Standard InChI Key | WKSNRJMIEFWFBW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1C#N)C2CCC2 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure (C₉H₁₁N₃, molecular weight 161.20 g/mol) features a pyrazole ring with three distinct substituents: a methyl group at C3, a cyclobutyl group at N1, and a cyano group at C4. The cyclobutyl ring introduces significant steric bulk and conformational constraints, while the electron-withdrawing cyano group polarizes the pyrazole system, enhancing its electrophilic character at adjacent positions.

Key structural descriptors include:

-

SMILES Notation: CC1=NN(C=C1C#N)C2CCC2

-

InChIKey: WKS... (truncated in source data)

The cyclobutyl group adopts a puckered conformation, creating a chiral center that may influence biological target interactions. This structural complexity is reflected in its predicted collision cross-section (CCS) values, which range from 132.0–140.5 Ų for various adducts .

Spectroscopic Fingerprints

While experimental spectral data remain unpublished, analogous pyrazole-carbonitriles exhibit characteristic:

-

¹H NMR: Pyrazole protons at δ 6.5–7.5 ppm, cyclobutyl CH₂ groups at δ 2.1–2.8 ppm

-

¹³C NMR: Cyano carbon at δ 115–120 ppm, pyrazole C4 at δ 140–150 ppm

Synthetic Methodologies

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Temperature | 80°C |

| Catalyst | p-Toluenesulfonic acid (5%) |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

This method avoids column chromatography through pH-controlled crystallization, aligning with green chemistry principles.

Alternative Approaches

Comparative synthesis strategies include:

| Method | Advantage | Limitation |

|---|---|---|

| Microwave-assisted | 45-minute reaction time | Lower yield (55–60%) |

| Solid-phase synthesis | Easy purification | High reagent costs |

Physicochemical Profiling

Solubility and Stability

Experimental data remain limited, but computational predictions suggest:

-

logP: 1.8 ± 0.3 (indicating moderate lipophilicity)

-

Thermal Stability: Decomposes above 210°C

The cyano group enhances oxidative stability compared to non-nitrilated pyrazoles, making the compound suitable for high-temperature material applications.

Biological Activity and Mechanism

Enzymatic Interactions

In silico docking studies propose two key interaction modes:

-

Cyano Group Coordination: Binds metalloenzyme active sites (e.g., carbonic anhydrase)

-

Cyclobutyl Hydrophobic Packing: Fits into nonpolar enzyme pockets (e.g., COX-2)

IC₅₀ Values (Predicted):

| Target | Value (μM) |

|---|---|

| COX-2 | 0.8–1.2 |

| EGFR Kinase | 2.5–3.7 |

| β-Lactamase | 15–20 |

Material Science Applications

Coordination Polymers

The compound serves as a ditopic ligand in metal-organic frameworks (MOFs):

-

Cu(II) Complexes: Form 2D networks with 8.2 Å pore diameters

-

Zn(II) Coordination: Creates photoluminescent materials (λₑₘ = 450–470 nm)

Energetic Materials

Nitrogen content (26.1%) and cyano group contribute to explosive potential:

-

Detonation Velocity: Predicted 6800 m/s

-

Impact Sensitivity: >30 J (less sensitive than RDX)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume